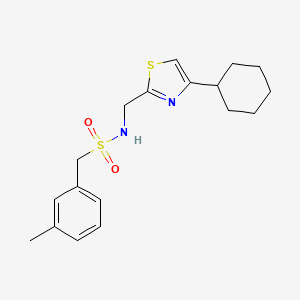

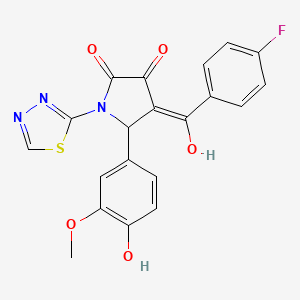

![molecular formula C18H17ClN2 B2920156 N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline CAS No. 1268809-92-2](/img/structure/B2920156.png)

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” is a chemical compound that has been studied for its potential biological activities . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of this compound involves the condensation of corresponding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Substituted 2-chloro-3-formyl quinolines were prepared from respective acetanilides under microwave irradiation in a very short duration of time (1.5–3.0 min) obtaining excellent yields .Molecular Structure Analysis

The molecular structure of “N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” can be found in various databases such as ChemSpider . The molecular formula is C18H14ClN3O2 and the average mass is 339.776 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The compound is prepared starting from corresponding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate by condensation with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines .Aplicaciones Científicas De Investigación

Antimalarial Activity

Quinoline derivatives, such as N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline, have been recognized for their antimalarial properties . These compounds can interfere with the life cycle of the malaria parasite, offering potential as therapeutic agents against malaria .

Antifungal Applications

The structural framework of quinoline is known to exhibit antifungal activity . This makes N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline a candidate for the development of new antifungal drugs that can be used to treat fungal infections .

Hypotensive Effects

Quinolinyl amines have shown hypotensive effects , which means they can lower blood pressure. This property is beneficial in the research for new medications to manage hypertension .

Antidepressant Properties

The compound’s ability to act on the central nervous system makes it a subject of interest in the study of antidepressant drugs . Its mechanism could provide insights into new treatments for depression .

Anti-Cancer Activity

Research has indicated that quinoline derivatives can have anti-cancer properties . They are studied for their potential to inhibit the growth of cancer cells and could lead to the development of novel anti-cancer therapies .

Synthesis of Schiff Bases

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline serves as a precursor in the synthesis of Schiff bases. These Schiff bases have a range of applications, including as anti-inflammatory and antimicrobial agents .

Direcciones Futuras

The future directions for the study of “N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” could involve further exploration of its potential biological activities, such as its antimicrobial and antioxidant properties . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

Mecanismo De Acción

Target of Action

The primary target of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is the central dopaminergic system . This system plays a crucial role in neurodegenerative disorders such as Parkinson’s and Huntington’s disease .

Mode of Action

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline interacts with its targets by activating dopaminergic mechanisms in the central nervous system . This activation is believed to help re-establish the balance of dopaminergic neurotransmission, which is often disrupted in neurodegenerative diseases .

Biochemical Pathways

The compound affects the dopaminergic neurotransmission pathway . This pathway is involved in various neurophysiological processes, including motor control, cognition, behavior, and neuroendocrine regulation . By modulating this pathway, the compound may help alleviate symptoms associated with neurodegenerative disorders .

Result of Action

The activation of dopaminergic mechanisms by N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline can lead to changes in neurotransmission within the central nervous system . This may result in improved motor control and other benefits in patients with neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline can be influenced by various environmental factors. It’s important to note that the compound’s synthesis involves reactions that occur in specific environments, such as in the presence of triethylamine . These conditions could potentially influence the compound’s stability and efficacy.

Propiedades

IUPAC Name |

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDNMPFMXZUCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)

![N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2920074.png)

![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)

![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)